N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Drug-likeness Lipophilicity Virtual screening

N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 954618-25-8) is a fully synthetic small molecule with the molecular formula C22H24N4O5S and a molecular weight of 456.52 g/mol. It incorporates three distinct pharmacophoric elements: a 5-benzyl-1,3,4-oxadiazole core, a central benzamide linker, and a 4-((2,6-dimethylmorpholino)sulfonyl) substituent.

Molecular Formula C22H24N4O5S
Molecular Weight 456.52
CAS No. 954618-25-8
Cat. No. B2519789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
CAS954618-25-8
Molecular FormulaC22H24N4O5S
Molecular Weight456.52
Structural Identifiers
SMILESCC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C22H24N4O5S/c1-15-13-26(14-16(2)30-15)32(28,29)19-10-8-18(9-11-19)21(27)23-22-25-24-20(31-22)12-17-6-4-3-5-7-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,25,27)
InChIKeyOGRXCIITVBEZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 954618-25-8): Structural Identity and Procurement Baseline


N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (CAS 954618-25-8) is a fully synthetic small molecule with the molecular formula C22H24N4O5S and a molecular weight of 456.52 g/mol . It incorporates three distinct pharmacophoric elements: a 5-benzyl-1,3,4-oxadiazole core, a central benzamide linker, and a 4-((2,6-dimethylmorpholino)sulfonyl) substituent. The compound is currently catalogued exclusively as a research-grade chemical by multiple specialty suppliers and is indexed in the PubChem substance database (SID 16917360) [1]. No primary research publications, peer-reviewed bioactivity data, or patent exemplifications that quantitatively characterize this specific compound were identified in public-domain literature as of the search date.

Why Simple Oxadiazole or Sulfonamide Analogs Cannot Replace N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in Screening Cascades


Within the broader 1,3,4-oxadiazole sulfonamide chemotype, even modest changes to the oxadiazole 5-position substituent or the sulfonamide amine moiety are known to produce large shifts in enzyme inhibition potency (KI ranges spanning two orders of magnitude for acetylcholinesterase and carbonic anhydrase isoforms) [1]. The target compound uniquely combines a lipophilic benzyl group at the oxadiazole 5-position (calculated logP contribution) with the sterically constrained 2,6-dimethylmorpholino sulfonamide, a pairing that is absent from the nearest commercially available analogs such as the 5-(4-methoxyphenyl) or 5-(thiophen-2-yl) variants (CAS 442881-23-4, 533872-03-6) . Substituting any single module—benzyl for methoxyphenyl, or 2,6-dimethylmorpholino for unsubstituted morpholino—alters the hydrogen-bond acceptor count, rotatable bond count, and predicted logP, each of which is a critical parameter in early drug-likeness filtering [2]. Therefore, generic replacement without matched-pair experimental validation introduces a material risk of divergent target engagement, ADME profile, and intellectual property position.

Quantitative Comparator Evidence for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (954618-25-8) Against Closest Analogs


Lipophilicity Differentiation: Calculated logP of the 5-Benzyl Analog vs. 5-(4-Methoxyphenyl) and 5-(Thiophen-2-yl) Comparators

The target compound bearing a 5-benzyl substituent on the 1,3,4-oxadiazole ring exhibits a calculated logP (ZINC15) of 3.155, reflecting enhanced lipophilicity relative to the direct 5-(4-methoxyphenyl) analog (CAS 442881-23-4, ZINC logP ≈ 2.11) and the 5-(thiophen-2-yl) analog (CAS 533872-03-6, ZINC logP ≈ 2.40) [1][2]. No experimental logD7.4 or chromatographic hydrophobicity index (CHI) data were located for any of the three compounds.

Drug-likeness Lipophilicity Virtual screening

Steric and Topological Differentiation: 2,6-Dimethylmorpholino Sulfonamide vs. Unsubstituted Morpholino or Piperidine Sulfonamide in Oxadiazole Benzamide Scaffolds

The 2,6-dimethylmorpholino group introduces two equatorial methyl substituents that increase molecular sp3 fraction (Fsp3 = 0.36) and steric bulk relative to unsubstituted morpholino (Fsp3 ≈ 0.28) or piperidine sulfonamide analogs [1]. In related trisubstituted hydroxylactam LDH inhibitors, a 2,6-dimethylmorpholino substituent yielded an LDHA IC50 of 0.027 µM, whereas a 3-oxomorpholino (lacking the dimethyl substitution) gave an IC50 of 0.021 µM, and a 2,2-dimethylmorpholino regioisomer showed 0.015 µM, indicating that subtle changes in morpholine topology modulate target potency [2]. No direct enzyme or cell-based activity data are available for the oxadiazole benzamide chemotype bearing this specific substituent.

Structure-activity relationship Steric bulk Morpholine bioisosteres

Oxadiazole 5-Position SAR: Benzyl vs. Methoxyphenyl, Dimethoxyphenyl, and Thiophene Substituents in the Sulfonamide Benzamide Series

A closely related series of N-substituted sulfonyl amides incorporating the 1,3,4-oxadiazole motif (compounds 6a–j) demonstrated KI values for AChE ranging from 23.11 to 52.49 nM, for hCA I from 18.66 to 59.62 nM, and for hCA II from 9.33 to 120.80 nM, confirming that 5-position aryl/benzyl variation tunes potency by over 10-fold within a single scaffold [1]. The target compound’s 5-benzyl substituent is structurally intermediate between the 5-phenyl and 5-benzylthio variants reported in that study; however, it was not among the compounds synthesized and tested. No matched molecular pair data exist to quantify the benzyl-to-methoxyphenyl potency shift in a sulfonamide benzamide context.

Oxadiazole SAR AChE inhibition Carbonic anhydrase inhibition

Priority Application Scenarios for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (954618-25-8) Based on Structural Evidence


Matched Molecular Pair Analysis in CNS-Targeted Screening Libraries

The elevated predicted logP (3.155) and 5-benzyl substituent identify this compound as a candidate for systematic matched molecular pair (MMP) studies alongside the 5-(4-methoxyphenyl) analog (WAY-326679, logP ≈ 2.11) and 5-(thiophen-2-yl) analog (logP ≈ 2.40). Screening all three in parallel against CNS-relevant targets (e.g., GPCRs, neurotransmitter transporters) can quantify the impact of oxadiazole 5-position lipophilicity on target engagement and passive permeability, leveraging the 1.0 logP unit range established in Section 3 [1].

Morpholine Topology SAR Expansion for Enzyme Inhibitor Programs

The 2,6-dimethylmorpholino sulfonamide moiety, with its distinct steric profile (Fsp3 = 0.36, two equatorial methyl groups), is a rational procurement choice for SAR expansion in enzyme inhibitor programs where unsubstituted morpholino or piperidine leads have shown promising potency but insufficient selectivity. The class-level LDH inhibition data (Section 3, Evidence Item 2) demonstrate that morpholine topology variations can shift IC50 values by up to 1.8-fold, supporting the use of this compound as a tool to probe steric requirements in carbonic anhydrase, acetylcholinesterase, or other therapeutically relevant enzymes [2].

Computational ADME-Tox Filtering Benchmarking

With calculated logP, Fsp3, and hydrogen-bond acceptor count data available from ZINC15, this compound serves as a procurement-ready physical sample for benchmarking computational ADME-Tox prediction models against experimental measurements (aqueous solubility, microsomal stability, CYP inhibition). Its intermediate lipophilicity and moderate molecular weight (456.52 Da) place it within the Rule-of-Five compliant space, making it suitable for validating in silico models used in early drug discovery pipeline filtering [3].

Oxadiazole Sulfonamide Chemotype Intellectual Property Landscaping

Given that patent US20210403484A1 covers structurally related 1,3,4-oxadiazole sulfonamide benzamides as MIF inhibitors, procuring the 5-benzyl-2,6-dimethylmorpholino variant enables freedom-to-operate (FTO) assessment and scaffold-hopping experiments. The 5-benzyl substituent differentiates it from the thiophene- and furan-containing exemplifications in the patent, and quantitative head-to-head MIF inhibition assays against disclosed patent examples can delineate the chemical space covered by existing intellectual property [4].

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.